(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenyl ethane derivatives. This compound features a chloro and methoxy substituent on the phenyl ring, and an ethane backbone with two amine groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with an appropriate amine source under hydrogenation conditions to form the corresponding amine.
Chiral Resolution: The racemic mixture is then resolved using chiral agents to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reductive amination processes, followed by chiral resolution using chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity. The amine groups can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine: can be compared with other phenyl ethane derivatives such as:
Uniqueness
- The presence of the methoxy group in this compound provides unique electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
RJWVZCSZSHXQQG-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CN)N)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)Cl |
Origin of Product |
United States |
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